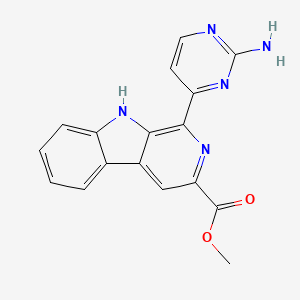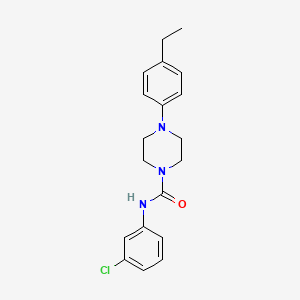
methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines and pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a beta-carboline core fused with a pyrimidine ring, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aminoindazole derivative with 2,4-dichloropyrimidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the methyl ester group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or lithium cyanide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it could inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-(2-amino-4-pyrimidinyl)-beta-carboline: Shares a similar core structure but lacks the methyl ester group.
4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole: Contains a pyrimidine ring but differs in the attached functional groups.
Uniqueness
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate is unique due to its specific combination of a beta-carboline core with a pyrimidine ring and a methyl ester group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H13N5O2 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC名 |
methyl 1-(2-aminopyrimidin-4-yl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H13N5O2/c1-24-16(23)13-8-10-9-4-2-3-5-11(9)20-14(10)15(21-13)12-6-7-19-17(18)22-12/h2-8,20H,1H3,(H2,18,19,22) |
InChIキー |
UWWXTDHKJSHFMO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=NC(=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370759.png)
![6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370769.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13370777.png)

![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13370786.png)
![1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
![N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine](/img/structure/B13370793.png)
![2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370795.png)
![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)
![2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370811.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B13370823.png)
![6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370827.png)
![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370837.png)
